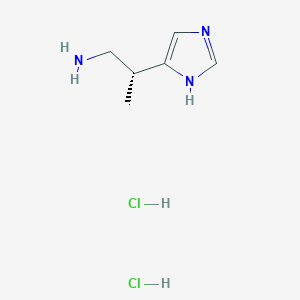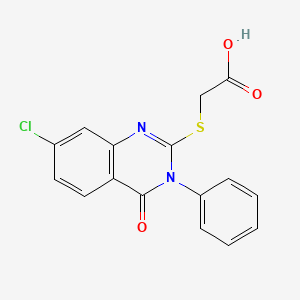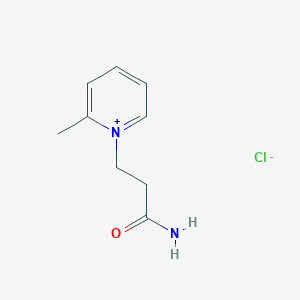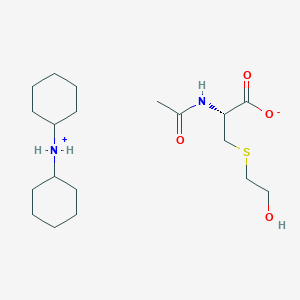
(R)(-)-alpha-Methylhistamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®(-)-alpha-Methylhistamine dihydrochloride is a chemical compound known for its role as a selective agonist for histamine H3 receptors. This compound is often used in scientific research to study the physiological and pharmacological effects of histamine receptors, particularly in the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®(-)-alpha-Methylhistamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with histamine, a naturally occurring biogenic amine.
Methylation: The alpha position of histamine is methylated using a suitable methylating agent under controlled conditions.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®(-)-alpha-Methylhistamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large-scale methylation of histamine.
Enantiomeric Resolution: Industrial resolution techniques to separate the ®-enantiomer.
Purification: Purification steps to ensure high purity of the final product.
Salt Formation: Conversion to dihydrochloride salt for stability and ease of handling.
化学反应分析
Types of Reactions
®(-)-alpha-Methylhistamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Nucleophilic substitution reactions can occur at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Primary amine derivatives.
Substitution Products: Various substituted histamine derivatives.
科学研究应用
®(-)-alpha-Methylhistamine dihydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and studying reaction mechanisms.
Biology: Helps in understanding the role of histamine receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Industry: Used in the development of pharmaceuticals targeting histamine receptors.
作用机制
®(-)-alpha-Methylhistamine dihydrochloride exerts its effects by selectively binding to histamine H3 receptors. This binding inhibits the release of histamine and other neurotransmitters, modulating various physiological processes. The molecular targets include histamine H3 receptors located in the central nervous system, affecting pathways involved in wakefulness, appetite, and cognition.
相似化合物的比较
Similar Compounds
- ®-3-Aminopiperidine dihydrochloride
- ®-(-)-3-Piperidinamine dihydrochloride
Uniqueness
®(-)-alpha-Methylhistamine dihydrochloride is unique due to its high selectivity for histamine H3 receptors, making it a valuable tool in research focused on these receptors. Its ability to modulate neurotransmitter release sets it apart from other histamine analogs.
属性
分子式 |
C6H13Cl2N3 |
|---|---|
分子量 |
198.09 g/mol |
IUPAC 名称 |
(2R)-2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 |
InChI 键 |
WYTFQBBWJOPBCK-ZJIMSODOSA-N |
手性 SMILES |
C[C@H](CN)C1=CN=CN1.Cl.Cl |
规范 SMILES |
CC(CN)C1=CN=CN1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)

![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)


![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
